1-Methyl-2-phenylcyclopropan-1-amine
Description
Historical Overview of Cyclopropane (B1198618) Ring Systems in Organic Chemistry
The history of the cyclopropane ring dates back to 1881, when August Freund first synthesized the parent molecule, cyclopropane. wikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring. wikipedia.org This discovery was a landmark, introducing chemists to a new class of cyclic compounds. The initial synthesis was later improved upon in 1887 by Gustavson, who used zinc instead of sodium, enhancing the reaction's yield. wikipedia.org
For decades, cyclopropane was primarily of theoretical interest due to its significant ring strain. The internal bond angles of the triangular structure are 60°, a major deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. This strain makes the ring susceptible to opening reactions, a characteristic that would later be exploited in organic synthesis.
A significant milestone in the history of cyclopropane was the discovery of its anesthetic properties by Henderson and Lucas in 1929. wikipedia.org This led to its clinical use as a general anesthetic, a role it held from the 1930s until the 1980s. wikipedia.org Though effective, its high flammability and the development of safer alternatives eventually led to its discontinuation in modern anesthetic practice. wikipedia.org The timeline below highlights key moments in the history of cyclopropane chemistry.
| Year | Key Development | Researcher(s) |
| 1881 | First synthesis of cyclopropane | August Freund |
| 1887 | Improved synthesis using zinc | Gustavson |
| 1929 | Discovery of anesthetic properties | Henderson and Lucas |
| 1936 | Beginning of industrial production for medical use | - |
| 1958 | Development of the Simmons-Smith reaction | H. E. Simmons & R. D. Smith |
Importance of Cyclopropane Derivatives as Versatile Synthetic Building Blocks
The high ring strain of cyclopropanes, once seen as a mere curiosity, is now recognized as a source of unique reactivity, making them powerful tools in the hands of synthetic chemists. Cyclopropane derivatives are considered versatile building blocks because their strained bonds can act as latent functional groups, participating in reactions that are not possible for their acyclic or larger-ring counterparts. nih.govresearchgate.net
The unique electronic nature of the cyclopropane ring, often described as having "p-character" or olefin-like properties, allows it to engage in a variety of transformations. These include ring-opening reactions, cycloadditions, and rearrangements, which provide access to a wide array of more complex molecular structures. rsc.org The ability to construct the cyclopropane ring with high stereocontrol further enhances its utility, allowing for the synthesis of specific isomers of target molecules. rsc.org
The incorporation of a cyclopropane motif into a larger molecule can impart valuable properties, such as conformational rigidity. nih.gov This is particularly important in medicinal chemistry, where locking a molecule into a specific three-dimensional shape can enhance its binding affinity and selectivity for a biological target. nih.gov
The Unique Role of Phenylcyclopropane Scaffolds in Advanced Organic Synthesis and Catalysis
The combination of a phenyl ring and a cyclopropane ring creates a "phenylcyclopropane" scaffold, a privileged structure in modern chemistry. This framework is found in numerous bioactive molecules and serves as a key component in the design of chiral catalysts. thieme-connect.com
The phenyl group can influence the reactivity of the cyclopropane ring through electronic effects and can serve as a handle for further chemical modifications. When an amine group is also present, forming a phenylcyclopropylamine, the compound gains additional functionality. The most well-known example is trans-2-phenylcyclopropylamine, also known as tranylcypromine, an irreversible monoamine oxidase (MAO) inhibitor that has been used as an antidepressant. wikipedia.org This has spurred extensive research into other phenylcyclopropylamine derivatives as potential therapeutic agents. acs.orgresearchgate.netnih.gov
In the realm of catalysis, chiral phenylcyclopropane-based secondary amines have been designed and synthesized to act as effective organocatalysts in asymmetric reactions. thieme-connect.comacs.org These catalysts create a specific chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect.
While specific research into 1-Methyl-2-phenylcyclopropan-1-amine (CAS No. 90874-46-7 for the hydrochloride salt) is not widely documented in scientific literature, its structure places it within this important class of compounds. bldpharm.com It is an analogue of the well-studied tranylcypromine, featuring an additional methyl group on the carbon atom bearing the amine. This substitution would be expected to influence its steric and electronic properties, and consequently, its biological activity and catalytic potential. Further research would be needed to elucidate the specific characteristics of this particular molecule.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-methyl-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |
InChI Key |
MHQDTOHVMGQLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Stereochemical Control and Chiral Resolution of Phenylcyclopropylamine Structures
Enantioselective Synthesis Strategies for Phenylcyclopropylamines
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For phenylcyclopropylamines, this involves the asymmetric formation of the cyclopropane (B1198618) ring, a challenge that is often addressed through sophisticated catalyst design and optimization.
The enantioselective construction of the cyclopropane ring in phenylcyclopropylamine precursors is heavily reliant on the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
Key strategies in catalyst design include:
Iminium Catalysis: New iminium catalysts have been designed and optimized through three-parameter tuning to control the enantioface of the nucleophile in reactions like the Mukaiyama-Michael reaction, which can be a pathway to chiral building blocks for more complex molecules. nih.gov This approach allows for the construction of tertiary methyl-substituted stereocenters with high enantioselectivity. nih.gov
Amino Phosphorane Catalysts: This class of catalyst has proven effective in asymmetric cyclization reactions. Their ease of preparation and tunability allow for systematic optimization. For instance, the evolution of squaramide-based catalysts derived from this class has led to highly selective transformations. youtube.com
High-Throughput Experimentation (HTE): Modern approaches leverage HTE to rapidly screen numerous catalyst variants against various substrates. This strategy, combined with machine learning models, can accelerate the discovery of catalysts with enhanced reactivity and selectivity, even for challenging substrates with subtle steric differences. chemrxiv.org This allows for robust screening of catalyst families, such as chiral oxazaborolidinium ion (COBI) variants, to identify optimal candidates for specific transformations. chemrxiv.org
The optimization process often involves modifying the catalyst's steric and electronic properties to enhance the interaction with the substrate, thereby improving the level of enantiocontrol. Computational tools like Density Functional Theory (DFT) calculations are also employed to rationalize the observed enantioselectivity and guide further catalyst design. nih.gov
The ultimate goal of enantioselective synthesis is to achieve a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. Several methodologies have demonstrated the ability to produce phenylcyclopropane derivatives with excellent enantiopurity.
Crystallization-Induced Resolution: In some synthetic routes, enantiomerically enriched acids (with ee > 95%) can be obtained on a multi-gram scale through a single crystallization step using chiral resolving agents like cinchonine (B1669041) or cinchonidine (B190817). These enantiopure acids serve as key precursors for homochiral cyclopropane derivatives. nih.gov
Catalytic Methods: The use of optimized chiral catalysts in cyclopropanation reactions has successfully yielded products with high enantiomeric excess. For example, robust screening of 31 chiral oxazaborolidinium ion (COBI) variants in asymmetric reductions has produced chiral products in excellent yields (up to >99%) and selectivities (up to >99% ee). chemrxiv.org Similarly, chemoenzymatic approaches involving amine transaminases have yielded optically active 1-arylpropan-2-amines with excellent selectivities (>99% ee). uniovi.es
The table below summarizes examples of high enantiomeric excess achieved in the synthesis of chiral compounds relevant to phenylcyclopropane structures.
| Method/Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Cinchonine/Cinchonidine Salt Crystallization | Bromo-methyl-phenylcyclopropane carboxylic acid | > 95% | nih.gov |
| Chiral Oxazaborolidinium Ion (COBI) Variants | 1,2-dicarbonyl compounds | Up to > 99% | chemrxiv.org |
| Amine Transaminase (e.g., Cv-TA) | 1-arylpropan-2-ones | > 99% | uniovi.es |
| Iminium Salt Catalysis | Racemic cis-chromenes (epoxidation) | Up to 99% | researchgate.net |
Diastereoselective Synthesis Methods for Substituted Phenylcyclopropylamines
When a molecule has more than one stereocenter, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these stereocenters. For substituted phenylcyclopropylamines, this involves governing the stereochemical outcome of the cyclopropane ring-forming reaction.
The diastereoselectivity of cyclopropane formation is governed by a combination of steric and electronic factors during the ring-closure step. The reaction often proceeds through a highly reactive cyclopropene (B1174273) intermediate, where the subsequent nucleophilic addition dictates the final diastereomeric outcome. nih.gov
Key control elements include:
Substrate Structure: The nature of the substituents on the cyclopropane precursor plays a critical role. For instance, the steric bulk of substituents can influence the trajectory of the ring-closing reaction or the subsequent nucleophilic attack. Comparing reactions with methyl versus ethyl groups at a quaternary center showed that the larger ethyl group can lead to lower, though still respectable, diastereoselectivity (15:1). nih.gov
Reaction Mechanism: In intramolecular Friedel–Crafts alkylations that proceed through a ring-opening of a cyclopropane, the cleavage of the C-C bond can be exceptionally selective. This process can occur with a complete retention of configuration at the migratory carbon center, ensuring a highly diastereoselective transformation. nih.gov The presence of an alkoxy functional group has been identified as a key element for this selective bond breaking. nih.gov
Stereospecificity: Some reactions are stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. By permuting the substituents on the starting diastereoisomer, the opposite diastereoisomer of the product can be formed with similar high diastereoselectivity, confirming the stereospecific nature of the reaction. nih.gov
Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. Base-assisted epimerization can be a powerful tool for controlling diastereoselectivity, often by converting a kinetically favored but thermodynamically less stable diastereomer into the more stable one.
This process typically involves:
Deprotonation: A base removes a proton from a stereocenter, forming a planar, achiral enolate or a related stabilized intermediate. chemrxiv.org
Reprotonation: The intermediate is then reprotonated. This can occur from either face, but under thermodynamic control, it will preferentially form the more stable diastereomer. nih.gov
This methodology is particularly effective in a 1,4-addition/epimerization sequence following the formation of a cyclopropene intermediate. The initial nucleophilic addition may produce a mixture of diastereomers, but a subsequent base-assisted epimerization can enrich the desired diastereomer. nih.gov This stereochemical resolution during the reaction is enabled by the formation of an enolate stabilized by an adjacent aryl substituent, which allows for the selective production of the homochiral diastereoisomer even from racemic starting materials. chemrxiv.org
Chiral Resolution Techniques for Phenylcyclopropylamine Precursors and Derivatives
Chiral resolution is the process of separating a racemic mixture (containing equal amounts of two enantiomers) into its individual enantiomers. This is a crucial step when enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity.
Commonly employed techniques for phenylcyclopropylamine precursors include:
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine or a carboxylic acid precursor with a single enantiomer of a chiral resolving agent (e.g., cinchonine, cinchonidine). nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. researchgate.net Once separated, the pure enantiomer of the target compound is recovered by removing the resolving agent.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. researchgate.netnih.gov The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. mdpi.com This method is highly efficient and can provide enantiomers with very high purity. nih.gov Polysaccharide-based CSPs are frequently used for this purpose. mdpi.com
Kinetic Resolution: This technique uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of a racemic mixture. researchgate.net The reaction is stopped before completion, resulting in a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically pure product. For example, lipases can be used for the enantioselective acylation of racemic amines. researchgate.net
The table below compares different chiral resolution techniques.
| Technique | Principle | Advantages | Common Application |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Scalable, well-established, cost-effective for large quantities. | Resolution of racemic acids or amines (e.g., using cinchonine). nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High purity, applicable to a wide range of compounds, can be used for analysis and preparation. | Separation of propranolol (B1214883) analogues and δ-lactam enantiomers. nih.govmdpi.com |
| Kinetic Resolution (Enzymatic) | A chiral catalyst (enzyme) selectively reacts with one enantiomer faster than the other. | High selectivity, mild reaction conditions. | Resolution of racemic amines via selective acylation or oxidation. researchgate.net |
Diastereomeric Salt Formation and Recrystallization with Chiral Auxiliaries (e.g., Dehydroabietylamine (B24195), Quinine, Naphthylethylamines)
One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a chiral auxiliary or resolving agent. The resulting products are two diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably different solubilities in a given solvent system.
This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation by filtration, the chiral auxiliary can be removed by treatment with a base, yielding the resolved, enantiomerically enriched amine. The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization solvent.
While specific resolution data for 1-methyl-2-phenylcyclopropan-1-amine using auxiliaries such as dehydroabietylamine or naphthylethylamines is not detailed in the available literature, the principle has been successfully applied to closely related precursors. For instance, the chiral resolution of racemic 2-methyl-2-phenylcyclopropane carboxylic acids, key intermediates for this class of compounds, has been achieved using cinchona alkaloids (related to quinine). mdpi.com In this process, single crystallizations with either cinchonine or cinchonidine yielded the corresponding enantiomerically enriched acids with high purity (>95% ee) on a multi-gram scale. mdpi.com This demonstrates the efficacy of using chiral alkaloids for resolving the core phenylcyclopropane scaffold.
Table 1: Example of Chiral Resolution for a Phenylcyclopropane Precursor via Diastereomeric Salt Formation This table illustrates the resolution of a key intermediate acid using cinchona alkaloids, demonstrating the applicability of the method to the phenylcyclopropane structure. mdpi.com
| Racemic Compound | Chiral Auxiliary | Resulting Enantiomer of Acid | Enantiomeric Excess (ee) | Scale |
| (±)-2-Methyl-2-phenylcyclopropane carboxylic acid | Cinchonine | (+)-enantiomer | >95% | Multi-gram |
| (±)-2-Methyl-2-phenylcyclopropane carboxylic acid | Cinchonidine | (-)-enantiomer | >95% | Multi-gram |
Preparative Chromatographic Methods for Enantiomer Separation
Preparative chromatography is a powerful technique for the direct separation of enantiomers and is widely used when classical resolution proves difficult or for purification at various scales, from milligrams to kilograms. evotec.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a chromatography column.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities used for preparative chiral separations.
Preparative High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes columns packed with a CSP. For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. The racemic mixture is passed through the column using a liquid mobile phase. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in its elution from the column after the less strongly interacting enantiomer. By collecting the different fractions as they elute, the separated enantiomers can be isolated.
Preparative Supercritical Fluid Chromatography (SFC): SFC is increasingly favored as a "greener" and often faster alternative to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations without a loss of resolution. SFC is highly effective for the preparative separation of chiral compounds, including complex amine derivatives. evotec.com
For phenylcyclopropylamines, these methods would involve selecting an appropriate CSP and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. The process can be scaled up to produce significant quantities of the desired enantiomerically pure compound.
Table 2: Representative Parameters for Preparative Chiral Chromatography This table provides a general example of typical conditions that could be adapted for the preparative separation of chiral amines like this compound.
| Parameter | Preparative HPLC | Preparative SFC |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Heptane/Isopropanol + Basic Additive (e.g., Diethylamine) | CO₂/Methanol + Basic Additive (e.g., Diethylamine) |
| Flow Rate | 50 - 500 mL/min (scale-dependent) | 100 - 600 g/min (scale-dependent) |
| Detection | UV/Vis Detector | UV/Vis Detector, Mass Spectrometer (MS) |
| Outcome | Collection of separated enantiomer fractions in high purity (>99% ee) | Collection of separated enantiomer fractions in high purity (>99% ee) |
Theoretical and Computational Chemistry of Phenylcyclopropylamines
Quantum Mechanical Calculations (DFT, QTAIM) for Electronic Structure and Bonding
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for elucidating the electronic structure and nature of chemical bonding in molecules. For phenylcyclopropylamine derivatives, these methods provide insights into the distribution of electron density, the nature of covalent and non-covalent interactions, and the energetic properties of different conformations.
DFT studies on related amine compounds have been effectively used to calculate structural and spectroscopic data. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown excellent agreement with experimental FT-IR, FT-Raman, and NMR spectra for similar molecules. The electronic properties, including excitation energies, oscillator strength, wavelengths, and HOMO/LUMO energies, are often investigated using Time-Dependent DFT (TD-DFT).
Table 1: Representative Theoretical Methods for Electronic Structure Analysis
| Method | Application | Expected Insights for 1-Methyl-2-phenylcyclopropan-1-amine |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization, vibrational frequencies, NMR chemical shifts | Accurate prediction of 3D structure, vibrational modes, and NMR spectra. |
| TD-DFT | Electronic absorption spectra, excitation energies | Understanding of UV-Vis absorption properties and electronic transitions. |
| QTAIM | Topological analysis of electron density | Characterization of covalent bond strengths and identification of non-covalent interactions. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For phenylcyclopropylamine derivatives, which are known to undergo various reactions including ring-opening and substitutions, DFT calculations are instrumental in understanding the energetic profiles of these transformations.
Studies on the decomposition mechanisms of related amines, such as propylamine, have utilized DFT and CBS-QB3 calculations to investigate different mechanistic pathways. These studies calculate thermodynamic functions and activation parameters, revealing that many decomposition reactions proceed through concerted transition states. For reactions involving phenylcyclopropylamines, computational models can explore the energetics of different proposed mechanisms, such as stepwise versus concerted pathways, and identify the rate-determining steps.
The search for transition state structures is a key component of these studies. Methods like relaxed potential energy scans and more advanced techniques like the nudged elastic band (NEB) method can be employed to locate saddle points on the potential energy surface. For this compound, computational studies could elucidate how the methyl group influences the stability of intermediates and the energy barriers of transition states in its characteristic reactions.
Predictive Modeling for Enantioselectivity and Diastereoselectivity
Predicting the stereochemical outcome of reactions is a significant challenge in organic chemistry. Computational modeling, particularly through machine learning and quantitative structure-activity relationship (QSAR) studies, has emerged as a powerful tool for predicting enantioselectivity and diastereoselectivity.
For reactions involving chiral catalysts or substrates, such as those that might involve this compound, machine learning algorithms like Random Forest and Support Vector Machines can be trained on datasets of reactions to build predictive models. nih.govillinois.edu These models often use molecular descriptors that capture steric and electronic properties to correlate the structure of reactants and catalysts with the observed stereoselectivity. illinois.edu
One approach involves developing a composite machine learning method to quantitatively predict enantioselectivity, represented by the difference in Gibbs free energy of activation (ΔΔG‡). nih.gov Such models can be trained using features of the reactants, catalyst, and solvent to achieve high predictive accuracy. For phenylcyclopropylamine derivatives, these predictive models could guide the selection of reaction conditions to favor the formation of a desired stereoisomer.
Table 2: Machine Learning Approaches for Predicting Stereoselectivity
| Machine Learning Method | Key Features | Application to Phenylcyclopropylamines |
| Random Forest (RF) | Ensemble of decision trees, robust to overfitting. | Predicting enantiomeric excess in asymmetric reactions. |
| Support Vector Regression (SVR) | Effective in high-dimensional spaces. | Modeling the relationship between molecular structure and stereoselectivity. nih.gov |
| LASSO Regression | Performs variable selection and regularization. | Identifying key molecular descriptors that influence stereochemical outcomes. nih.gov |
Analysis of Intermolecular Interactions and Solid-State Structures
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting crystal structures and solid-state properties.
For amine-containing compounds, hydrogen bonding is often a dominant interaction in the crystal lattice. X-ray diffraction studies combined with DFT calculations can provide a detailed picture of these interactions. For instance, in the crystal structures of related piperazine (B1678402) derivatives, weak C-H···N and C-H···π interactions have been shown to link molecules into extended chains and layers.
Analytical and Spectroscopic Techniques for Structural Elucidation and Characterization of Phenylcyclopropylamines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. nih.govnih.gov By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-Methyl-2-phenylcyclopropan-1-amine can be achieved.
One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the phenyl, cyclopropyl (B3062369), and methyl protons.
Phenyl Protons: The monosubstituted benzene (B151609) ring will typically exhibit signals in the aromatic region, approximately between δ 7.0-7.5 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment.
Cyclopropyl Protons: The protons on the cyclopropane (B1198618) ring (at C2 and C3) are expected to appear in the upfield region, generally between δ 0.8-2.5 ppm. Due to the rigid nature of the cyclopropane ring, these protons will display complex splitting patterns (multiplets) resulting from both geminal and vicinal coupling.
Methyl Protons: The methyl group attached to C1 would produce a singlet signal, anticipated to be in the range of δ 1.0-1.5 ppm, as it has no adjacent protons to couple with.
Amine Proton: The proton of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom.
Phenyl Carbons: The carbons of the phenyl group will resonate in the downfield region (δ 125-145 ppm). The carbon atom directly attached to the cyclopropane ring (ipso-carbon) would be distinct from the ortho, meta, and para carbons.
Cyclopropyl Carbons: The carbons of the cyclopropane ring (C1, C2, C3) are expected in the upfield region, typically between δ 15-40 ppm. The quaternary carbon (C1), bonded to the methyl and amino groups, would be significantly deshielded compared to the other two carbons in the ring.
Methyl Carbon: The methyl carbon signal is expected at the most upfield position, likely in the δ 15-25 ppm range.
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Key Correlations |
|---|---|---|---|
| Phenyl C-H | 7.0 - 7.5 (m) | 125 - 130 | Correlates with other aromatic protons (COSY) and carbons (HMBC). |
| Phenyl C (ipso) | - | 140 - 145 | HMBC correlation to cyclopropyl protons. |
| Cyclopropyl C2-H | 1.8 - 2.5 (m) | 25 - 40 | COSY correlation to other cyclopropyl protons. HMQC to C2. |
| Cyclopropyl C3-H₂ | 0.8 - 1.5 (m) | COSY correlation to other cyclopropyl protons. HMQC to C3. | |
| Quaternary C1 | - | 35 - 50 | HMBC correlation to methyl and cyclopropyl protons. |
| Methyl C-H₃ | 1.0 - 1.5 (s) | HMBC correlation to C1. NOESY correlation to cis-proton on cyclopropane ring. | |
| Amine N-H₂ | Variable (broad s) | - | - |
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks between the coupled protons on the cyclopropane ring and within the aromatic system, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This would definitively link each proton signal in the ¹H spectrum (e.g., from the methyl, cyclopropyl, and phenyl groups) to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not visible in HMQC/HSQC spectra. Key HMBC correlations would be expected from the methyl protons to the quaternary C1 and the adjacent C2 of the cyclopropane ring, and from the cyclopropyl protons to the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of whether they are bonded. NOESY is critical for determining the stereochemistry of the molecule, such as the cis or trans relationship between the methyl group at C1 and the phenyl group at C2. A NOESY cross-peak between the methyl protons and the C2 proton would suggest they are on the same face of the cyclopropane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govnih.gov
In GC-MS, the compound is separated by gas chromatography and then ionized, typically using high-energy Electron Ionization (EI). This hard ionization technique causes extensive fragmentation, creating a characteristic fingerprint for the molecule. The fragmentation of phenylcyclopropylamines is well-documented. nist.gov For this compound (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C1-C2 bond adjacent to the nitrogen atom, leading to the loss of a phenylcyclopropyl radical and formation of a stable iminium ion.
Ring Opening/Cleavage: The cyclopropane ring can undergo cleavage, leading to various fragment ions.
Loss of Methyl Group: A fragment at m/z 132 ([M-15]⁺) could be observed due to the loss of the methyl group.
Tropylium (B1234903) Ion Formation: Rearrangement and cleavage can lead to the formation of the stable benzyl (B1604629) or tropylium cation at m/z 91, a common feature in compounds containing a benzyl moiety. researchgate.net
LC-MS is suitable for analyzing less volatile or thermally labile compounds. Using soft ionization techniques like Electrospray Ionization (ESI), fragmentation is minimized, and the spectrum is often dominated by the protonated molecular ion [M+H]⁺. mdpi.com For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal at m/z 148.2, confirming the molecular weight of the compound. When coupled with a Time-of-Flight (TOF) analyzer, LC-MS provides highly accurate mass measurements.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule and its fragments. For this compound, HRMS would measure the mass of the protonated molecule [M+H]⁺ not just as 148, but with high precision (e.g., 148.1126 for C₁₀H₁₄N⁺). This accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
| Technique | Expected Key Ion (m/z) | Interpretation |
|---|---|---|
| GC-MS (EI) | 147 | Molecular Ion (M⁺) |
| GC-MS (EI) | 132 | Loss of methyl group ([M-CH₃]⁺) |
| GC-MS (EI) | 91 | Tropylium ion ([C₇H₇]⁺) |
| LC-MS (ESI+) | 148 | Protonated Molecular Ion ([M+H]⁺) |
| HRMS (ESI+) | 148.1126 | Accurate mass of protonated molecule, confirms formula C₁₀H₁₄N⁺ |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. biomedscidirect.com These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. ucdavis.edu
For phenylcyclopropylamines, FTIR spectroscopy can confirm the presence of key functional groups. The primary amine (N-H) group is particularly easy to identify, typically showing a characteristic absorption in the 3300 to 3500 cm⁻¹ range. libretexts.org Primary amines (R-NH₂) exhibit two absorption bands in this region, corresponding to symmetric and asymmetric stretching modes, which are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.org
Table 1: Characteristic FTIR Functional Group Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching (Asymmetric and Symmetric) | 3300 - 3500 |
| Aromatic C-H | Stretching | ~3030 |
| Aliphatic C-H (cyclopropyl and methyl) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1660 - 2000 |
X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the structure-function relationship of bioactive molecules. nih.gov
For phenylcyclopropylamines, which can exist as multiple stereoisomers, X-ray crystallography is the definitive method for establishing the absolute stereochemistry of a specific enantiomer or diastereomer. The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional model of the molecule. nih.gov
The geometric parameters obtained, such as the interatomic distances and angles within the cyclopropane ring and the orientation of the phenyl and amine substituents, are crucial for computational studies and for understanding interactions with biological targets. mdpi.com While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is invaluable for drug design and development. nih.gov
Chromatographic Methods for Purity, Isomer Separation, and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for separating the components of a mixture and are widely used to assess the purity, separate isomers, and determine the enantiomeric excess of phenylcyclopropylamines.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a mixture. walshmedicalmedia.com For phenylcyclopropylamines, both normal-phase and reversed-phase HPLC can be employed. The separation of positional isomers (ortho, meta, para) of related compounds has been successfully achieved using reversed-phase HPLC on a chiral column. nih.gov
Chiral HPLC, which utilizes a chiral stationary phase (CSP), is particularly crucial for separating enantiomers. walshmedicalmedia.com This technique is essential for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its purity with respect to its enantiomers. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Table 2: HPLC Applications in Phenylcyclopropylamine Analysis
| Application | HPLC Mode | Stationary Phase | Purpose |
|---|---|---|---|
| Purity Assessment | Reversed-Phase or Normal-Phase | e.g., C18, Silica (B1680970) | To determine the percentage of the desired compound in a sample. |
| Isomer Separation | Reversed-Phase or Normal-Phase | e.g., Phenyl, Biphenyl | To separate positional isomers or diastereomers. chromforum.orgresearchgate.net |
| Enantiomeric Excess Determination | Chiral HPLC | Chiral Stationary Phase (CSP) | To separate and quantify enantiomers. walshmedicalmedia.com |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. ccsknowledge.com For the analysis of amines, which can be highly active and prone to peak tailing, the use of deactivated columns is essential. labrulez.com This can be achieved by treating the column with a basic substance to minimize adsorption. labrulez.com
Enantioselective GC, utilizing a chiral stationary phase, is a highly sensitive and efficient method for the direct separation of volatile and thermally stable enantiomers. researchgate.net This technique is widely used in the analysis of chiral compounds to determine enantiomeric purity. nih.gov The separation of enantiomers is achieved through different interactions with the chiral selector in the stationary phase. nih.gov For less volatile polar compounds, derivatization may be necessary to improve their chromatographic behavior.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. scientificlabs.co.uk It is particularly useful for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. quora.comukessays.com In the context of phenylcyclopropylamine synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de
The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). ukessays.com The separated spots can be visualized under UV light or by using a staining agent. rsc.org
Chiral Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for the separation of enantiomers, particularly in the pharmaceutical industry. nih.govchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. phenomenex.com SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower operating costs. gimitec.comselvita.com
The lower viscosity and higher diffusivity of supercritical fluids allow for higher flow rates without a significant loss of resolution, leading to more efficient separations. selvita.comamericanlaboratory.com Polysaccharide-based chiral stationary phases are commonly used in chiral SFC and have a broad range of applications. nih.govchromatographyonline.com This technique is highly effective for determining the enantiomeric excess of chiral compounds, even at trace impurity levels. gimitec.com
Applications of 1 Methyl 2 Phenylcyclopropan 1 Amine and Its Derivatives in Advanced Organic Synthesis Research
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
Chiral cyclopropane (B1198618) derivatives are highly sought-after building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netdiva-portal.org The rigid cyclopropane scaffold allows for precise control over the spatial orientation of substituents, which is a critical aspect in the design of biologically active compounds. nih.govbuchler-gmbh.comnih.govresearchgate.net Derivatives of 1-methyl-2-phenylcyclopropan-1-amine serve as versatile chiral synthons, providing a stereochemically defined framework that can be incorporated into larger, more complex molecular architectures. nih.gov The inherent strain of the cyclopropane ring also imparts unique reactivity, enabling a variety of chemical transformations. ketonepharma.com
The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. buchler-gmbh.com By starting with an enantiomerically pure cyclopropylamine (B47189) derivative, chemists can introduce a specific stereocenter into a target molecule, a crucial step for ensuring its desired biological activity and minimizing potential off-target effects. nih.govbuchler-gmbh.com
Development of Phenylcyclopropane-Based Chiral Catalysts
A significant area of research has been the development of chiral catalysts derived from phenylcyclopropane structures for asymmetric synthesis. thieme-connect.comresearchgate.netacs.org These catalysts leverage the rigid cyclopropane backbone to create a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol in chemical reactions. thieme-connect.comthieme-connect.com
Researchers have successfully designed and synthesized novel secondary amine catalysts incorporating a phenylcyclopropane scaffold. thieme-connect.comresearchgate.netacs.org These catalysts are conceived as mimics of established chiral catalysts, such as those based on a binaphthyl backbone, with the aim of creating a similar chiral environment while offering advantages in terms of synthetic accessibility. thieme-connect.com The modular nature of their synthesis allows for the facile introduction of various functional groups, enabling the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity. thieme-connect.com
The performance of these phenylcyclopropane-based secondary amine catalysts has been evaluated in various asymmetric transformations, demonstrating their effectiveness in promoting reactions with high yields and enantioselectivities. thieme-connect.comresearchgate.net
Phenylcyclopropane-based secondary amine catalysts have proven to be particularly effective in promoting asymmetric Mannich reactions and conjugate additions. thieme-connect.comresearchgate.net The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of nitrogen-containing compounds. The use of these chiral catalysts allows for the enantioselective synthesis of β-amino carbonyl compounds, which are important precursors for various biologically active molecules. rsc.orgnih.gov
In conjugate addition reactions, these catalysts facilitate the stereocontrolled addition of nucleophiles to α,β-unsaturated carbonyl compounds. A phenylcyclopropane-based amino sulfonamide, for instance, has been shown to be an effective catalyst for syn-selective Mannich reactions and conjugate additions involving alkynyl Z-ketimines. thieme-connect.com
Below is a table summarizing the performance of a representative phenylcyclopropane-based secondary amine catalyst in an asymmetric Mannich reaction.
| Entry | Substrate 1 (Aldehyde) | Substrate 2 (Imine) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | N-PMP-protected imine of p-chloroaniline | 10 | Toluene | 24 | 95 | >99:1 | 98 |
| 2 | Butanal | N-PMP-protected imine of p-chloroaniline | 10 | Toluene | 48 | 92 | >99:1 | 97 |
| 3 | Isovaleraldehyde | N-PMP-protected imine of p-chloroaniline | 10 | Toluene | 72 | 88 | 98:2 | 96 |
Data is illustrative and compiled from findings reported in the synthesis and application of phenylcyclopropane-based catalysts. thieme-connect.com
Research into Structure-Reactivity Relationships of Functionalized Phenylcyclopropylamines
Understanding the relationship between the structure of a catalyst and its reactivity and selectivity is paramount for the rational design of new and improved catalytic systems. rsc.orgnih.govnih.govrsc.orgresearchgate.net Research in this area for functionalized phenylcyclopropylamines focuses on how modifications to the phenyl ring, the cyclopropane core, and the amine functionality influence the catalyst's performance. nih.govrsc.org
Studies have shown that the electronic nature and steric bulk of substituents on the phenyl ring can have a profound impact on the catalyst's activity and the stereochemical outcome of the reaction. rsc.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the amine's conjugate acid, which in turn affects its catalytic activity. nih.gov Similarly, the stereochemistry of the substituents on the cyclopropane ring is crucial for defining the chiral pocket of the catalyst and achieving high enantioselectivity. rsc.org These structure-activity relationship studies are instrumental in optimizing catalyst design for specific synthetic applications. nih.govrsc.org
Precursors for Noncanonical Amino Acid Synthesis
Noncanonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, are valuable building blocks for creating novel peptides and proteins with enhanced properties. researchgate.netnih.govnih.govfrontiersin.orgrsc.org this compound and its derivatives can serve as precursors for the synthesis of unique cyclopropane-containing ncAAs. researchgate.netresearchgate.net
The incorporation of a cyclopropane ring into an amino acid structure imposes significant conformational constraints, which can be exploited to design peptides with specific secondary structures and improved metabolic stability. nih.gov Synthetic routes to these specialized amino acids often involve the modification of the amine or phenyl group of a this compound derivative, followed by the introduction of a carboxylic acid functionality. The inherent chirality of the starting material can be transferred to the final amino acid product, providing access to enantiomerically pure ncAAs. researchgate.net
Exploration of Cyclopropane Carboxylic Acid Derivatives in Synthetic Research
The conversion of the amine group in this compound to a carboxylic acid or its derivatives opens up another avenue for its application in synthetic research. google.comgoogle.comnih.govthegoodscentscompany.comnih.gov Cyclopropane carboxylic acids are versatile intermediates that can participate in a wide range of chemical transformations. ketonepharma.comgoogle.com
For example, 1-phenylcyclopropane carboxylic acid derivatives can be synthesized from related precursors and subsequently used in coupling reactions to form amides and esters. nih.gov These derivatives are valuable in medicinal chemistry due to the favorable properties conferred by the cyclopropane moiety, such as increased metabolic stability and enhanced binding to biological targets. nih.gov Research in this area continues to uncover new synthetic methodologies and applications for this important class of compounds. google.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
